molecular formula C10H16O3 B13628168 2-(3-Methoxypropanoyl)cyclohexan-1-one

2-(3-Methoxypropanoyl)cyclohexan-1-one

Cat. No.: B13628168
M. Wt: 184.23 g/mol
InChI Key: JSYDHPFJWOKNAS-UHFFFAOYSA-N
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Description

2-(3-Methoxypropanoyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 3-methoxypropanoyl substituent at the 2-position of the cyclohexanone ring. This compound is hypothesized to share synthetic pathways with other cyclohexanone derivatives, such as aldol condensation or nucleophilic substitution reactions .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(3-methoxypropanoyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O3/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h8H,2-7H2,1H3

InChI Key

JSYDHPFJWOKNAS-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-methoxypropanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Methoxypropanoyl)cyclohexan-1-one often involves large-scale synthesis using cost-effective starting materials and efficient catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo enzymatic transformations in biological systems, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(3-Methoxypropanoyl)cyclohexan-1-one include:

Compound Name Substituent at 2-Position Key Properties/Activities References
2-(3-Methoxyphenyl)cyclohexan-1-one derivatives 3-Methoxyphenyl Controlled substances (e.g., MXE), dissociative effects
(2E)-2-(Phenylmethylidene)cyclohexan-1-one Phenylmethylidene Cytotoxicity, antioxidant activity
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl Molecular weight: 208.69 g/mol, CAS: 91393-49-6
2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one 3-Fluorophenyl + ethylamino Fluorexetamine (FXE), research use
2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one 4-Fluorophenyl attached via furan Synthetic yield: 44%, Rf = 0.33

Substituent Impact Analysis :

  • Methoxypropanoyl vs. This may enhance solubility in polar solvents .
  • Amino Substitutions: Compounds like methoxetamine (MXE) and fluorexetamine (FXE) exhibit psychoactive properties due to their ethylamino groups, which interact with NMDA receptors. The absence of an amino group in 2-(3-Methoxypropanoyl)cyclohexan-1-one suggests divergent biological targets .
Physicochemical Properties
Property 2-(3-Methoxypropanoyl)cyclohexan-1-one (Inferred) 2-(2-Chlorophenyl)cyclohexan-1-one Methoxetamine (MXE) (2E)-2-(Phenylmethylidene)cyclohexan-1-one
Molecular Weight ~210–230 g/mol* 208.69 g/mol 263.79 g/mol 240.29 g/mol
Melting Point Not reported Not reported Not reported 149–151°C (derivative in )
Solubility Likely polar organic solvents Low (hydrophobic) Ethanol-soluble Ethanol, toluene
Bioactivity Unknown (theoretical: enzyme inhibition) None reported NMDA receptor antagonist Antioxidant, anti-inflammatory

*Estimated based on structural similarity.

Biological Activity

2-(3-Methoxypropanoyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The data presented here is derived from diverse scientific literature, including research articles and patents.

Chemical Structure and Properties

The chemical structure of 2-(3-Methoxypropanoyl)cyclohexan-1-one can be represented as follows:

  • Molecular Formula : C_{12}H_{16}O_{3}
  • Molecular Weight : 208.25 g/mol
  • IUPAC Name : 2-(3-methoxypropanoyl)cyclohexan-1-one

The compound features a cyclohexanone ring substituted with a methoxypropanoyl group, which is crucial for its biological activity.

Antioxidant Properties

Antioxidant activity is another area where cyclohexanone derivatives have been investigated. Compounds with similar structures have been shown to scavenge free radicals, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases. The mechanisms often involve the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant systems.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 2-(3-Methoxypropanoyl)cyclohexan-1-one may possess anti-inflammatory properties. This activity is typically assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTest Organisms/ModelsReference
2-(3-Methoxypropanoyl)cyclohexan-1-oneAntibacterialE. coli, S. aureus
Cyclohexanone Derivative AAntioxidantLipid peroxidation assayLiterature Review
Cyclohexanone Derivative BAnti-inflammatoryInhibition of COX in RAW264.7 cellsLiterature Review

Case Study 1: Synthesis and Characterization

A study focused on synthesizing metal complexes with cyclohexanone derivatives, including those similar to 2-(3-Methoxypropanoyl)cyclohexan-1-one, highlighted their structural characterization via IR and NMR spectroscopy. The biological testing revealed promising antibacterial activities, suggesting that modifications to the cyclohexanone structure could enhance bioactivity .

Case Study 2: Pharmacological Screening

In another study, a series of cyclohexanone derivatives were screened for their pharmacological properties. The results indicated that certain modifications led to increased potency against specific bacterial strains and highlighted the importance of substituent groups in determining biological activity .

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